2,2-Bis(ethylsulfanyl)acetamide
Description
2,2-Bis(ethylsulfanyl)acetamide is a sulfur-containing acetamide derivative characterized by two ethylsulfanyl (-S-C₂H₅) groups attached to the central carbon of the acetamide backbone. The ethylsulfanyl groups likely confer moderate lipophilicity and electron-donating effects, influencing solubility and biological interactions .
Properties
IUPAC Name |
2,2-bis(ethylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS2/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFUELCVDPUDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)N)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392634 | |
| Record name | 2,2-bis(ethylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89450-18-0 | |
| Record name | 2,2-bis(ethylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2-Bis(ethylsulfanyl)acetamide can be achieved through several methods. One common synthetic route involves the reaction of ethyl mercaptan with chloroacetamide under basic conditions. The reaction typically proceeds as follows:
Reaction of Ethyl Mercaptan with Chloroacetamide: Ethyl mercaptan (C2H5SH) is reacted with chloroacetamide (ClCH2CONH2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out at room temperature, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Bis(ethylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The oxidation of the sulfanyl groups leads to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles such as amines or halides.
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts when necessary. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2-Bis(ethylsulfanyl)acetamide has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Bis(ethylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound’s ethylsulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including those involved in microbial growth and inflammation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes and disrupt cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,2-Bis(ethylsulfanyl)acetamide with structurally related acetamide derivatives:
Key Differences and Implications
Sulfur Oxidation State :
- The sulfide (S⁰) group in this compound and the pyrimidinyl analog suggests lower polarity and higher metabolic stability compared to sulfones (S⁶⁺, e.g., benzenesulfonyl derivatives ) and sulfoxides (S⁴⁺, e.g., fluorophenyl-substituted compound ). Sulfones are typically more electrophilic and prone to nucleophilic attack.
Heterocyclic substituents (e.g., pyrimidinyl and pyridinyl groups ) introduce hydrogen-bonding sites, improving target binding specificity in medicinal applications.
Synthetic Routes :
- Sulfide-containing analogs like the pyrimidinyl derivative are synthesized via nucleophilic substitution (e.g., thiol-displacement reactions) , whereas sulfones/sulfoxides often require oxidation steps .
Biological Activity
2,2-Bis(ethylsulfanyl)acetamide is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of two ethylsulfanyl groups attached to an acetamide backbone. Its molecular formula is , and it has a molecular weight of approximately 177.3 g/mol. The unique structure contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown efficacy against several cancer cell lines, inhibiting cell proliferation and inducing apoptosis.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Covalent Bonding : It is believed that the compound forms covalent bonds with cellular macromolecules, disrupting normal cellular functions.
- Reactive Intermediates : The formation of reactive intermediates may lead to DNA damage in cancer cells, triggering cell death pathways.
Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- In vitro assays demonstrated significant inhibition of growth in various cancer cell lines, including breast, colon, and ovarian cancers. The compound exhibited a biphasic dose-response relationship, indicating varying levels of efficacy at different concentrations .
- A comparative study highlighted its effectiveness against standard chemotherapeutic agents, suggesting a potential role as an adjunct therapy in cancer treatment .
-
Antimicrobial Activity :
- Initial screening against bacterial strains indicated notable antibacterial properties. Further studies are warranted to elucidate the specific mechanisms involved .
Case Studies
- A recent case study involving the administration of this compound in murine models showed promising results in reducing tumor size and improving survival rates compared to control groups. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tissues.
Data Tables
| Biological Activity | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer | 0.5 | |
| Anticancer | Colon Cancer | 0.7 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Antimicrobial | Escherichia coli | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
